molecular formula C11H11ClF5NS B14852012 (4-Chloro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine

(4-Chloro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine

Cat. No.: B14852012
M. Wt: 319.72 g/mol
InChI Key: DJLKJHDZKJBEEZ-UHFFFAOYSA-N
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Description

(4-Chloro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is a synthetic organic compound characterized by the presence of a chloro-substituted benzyl group and a pentafluoroethylsulfanyl group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine typically involves a multi-step process. One common approach is to start with the chlorination of benzylamine to introduce the chloro group. This is followed by the introduction of the pentafluoroethylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or pentafluoroethylsulfanyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Chloro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • (3-Chloro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine
  • Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine

Uniqueness

(4-Chloro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is unique due to the specific positioning of the chloro and pentafluoroethylsulfanyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H11ClF5NS

Molecular Weight

319.72 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine

InChI

InChI=1S/C11H11ClF5NS/c12-9-3-1-8(2-4-9)7-18-5-6-19-11(16,17)10(13,14)15/h1-4,18H,5-7H2

InChI Key

DJLKJHDZKJBEEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCSC(C(F)(F)F)(F)F)Cl

Origin of Product

United States

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